Muscaridin

Description

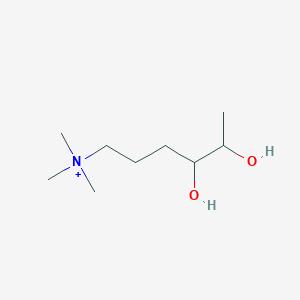

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxyhexyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZBCQRFTKPWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCC[N+](C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Muscarine from Amanita muscaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine, a quaternary ammonium alkaloid, was the first parasympathomimetic substance to be isolated and studied. Its discovery in the mid-19th century from the iconic fly agaric mushroom, Amanita muscaria, marked a pivotal moment in pharmacology and toxicology. This technical guide provides an in-depth exploration of the historical discovery and isolation of muscarine, contemporary methodologies for its extraction and quantification, and a detailed overview of its mechanism of action through muscarinic acetylcholine receptor signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Introduction: The Historical Context of Muscarine

The vibrant and conspicuous Amanita muscaria has a long and storied history in various cultures, often associated with shamanistic rituals and folklore. Its psychoactive properties, however, are not attributed to muscarine. The primary psychoactive compounds in A. muscaria are ibotenic acid and its decarboxylated derivative, muscimol. Muscarine, although present, is found in relatively low concentrations in this species.

The scientific journey into the chemical constituents of A. muscaria began in the 19th century. In 1869, the German pharmacologists Professor Oswald Schmiedeberg and his student Richard Koppe, at the University of Dorpat (now Tartu, Estonia), successfully isolated a potent, physiologically active substance from the mushroom.[1][2] They named this compound "muscarine," derived from the mushroom's species name. Their pioneering work laid the foundation for the study of the parasympathetic nervous system and the classification of acetylcholine receptors.

Initially, muscarine was believed to be the primary toxic and hallucinogenic agent in A. muscaria. However, subsequent research revealed that the concentration of muscarine in the fly agaric is typically low, ranging from 0.0002% to 0.0003% of the fresh mushroom's weight. Higher and more toxicologically significant concentrations of muscarine are found in other mushroom genera, particularly Inocybe and Clitocybe. Despite its low concentration in A. muscaria, the historical significance of its discovery from this species is undeniable.

Physicochemical Properties of Muscarine

Muscarine is a chiral molecule, with the naturally occurring and physiologically active form being (+)-muscarine. It is a quaternary ammonium salt, which contributes to its high water solubility and its inability to readily cross the blood-brain barrier.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀NO₂⁺ | [1] |

| Molar Mass | 174.26 g/mol | [1] |

| Appearance | Deliquescent, syrupy base (isolated by Schmiedeberg and Koppe) | [3] |

| Solubility | High in water and ethanol | General knowledge |

| Stereoisomer | (+)-muscarine (natural, active form) | General knowledge |

Experimental Protocols

Historical Isolation Method of Schmiedeberg and Koppe (1869)

The original method employed by Schmiedeberg and Koppe was a landmark in natural product chemistry. While lacking the precision of modern techniques, it successfully yielded a concentrated, physiologically active extract of muscarine.

Methodology:

-

Extraction: The fungal material (Amanita muscaria) was first extracted with ethanol.

-

Lead Acetate Precipitation: The ethanolic extract was treated with lead(II) acetate to precipitate interfering substances.

-

Filtration: The mixture was filtered to remove the precipitated solids.

-

Sulfide Precipitation: The excess lead in the filtrate was removed by precipitation with hydrogen sulfide.

-

Concentration: The resulting solution was concentrated to a syrup.

-

Alkaloid Precipitation: The key step involved the precipitation of the crude alkaloid fraction from the syrup using a solution of potassium mercuric iodide (Mayer's reagent).[3] This reagent forms a precipitate with most alkaloids.

-

Purification: The precipitate was then decomposed, and the resulting solution was further purified to yield a deliquescent, syrupy base with potent physiological activity.[3]

Modern Extraction and Quantification of Muscarine via HPLC-MS/MS

Contemporary methods for the analysis of muscarine from fungal matrices rely on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of muscarine even at the low concentrations found in A. muscaria.

Methodology:

-

Sample Preparation:

-

Fresh or dried Amanita muscaria fruiting bodies are homogenized to a fine powder.

-

A known weight of the homogenized sample (e.g., 1 gram) is extracted with a suitable solvent, typically a mixture of methanol and water or acetonitrile and water.

-

The extraction is often facilitated by ultrasonication or shaking for a defined period (e.g., 30-60 minutes).

-

The mixture is then centrifuged to pellet the solid material.

-

-

Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

-

The supernatant from the centrifugation step can be further purified using a cation-exchange SPE cartridge to remove interfering compounds.

-

The cartridge is first conditioned with methanol and then water.

-

The sample extract is loaded onto the cartridge.

-

The cartridge is washed with water and then methanol to remove impurities.

-

Muscarine is eluted with a methanolic solution of ammonia or a similar basic modifier.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

An aliquot of the purified extract is injected into an HPLC system.

-

Separation is typically achieved on a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

The mobile phase often consists of a gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Muscarine is detected and quantified using multiple reaction monitoring (MRM) by selecting the precursor ion (m/z of muscarine) and a specific product ion.

-

-

Quantitative Data

Muscarine Content in Fungal Species

| Fungal Species | Muscarine Content (% of fresh weight) | Reference |

| Amanita muscaria | 0.0002% - 0.0003% | General knowledge |

| Inocybe species | Can be significantly higher than in A. muscaria | General knowledge |

| Clitocybe species | Can be significantly higher than in A. muscaria | General knowledge |

Toxicological Data: LD₅₀ of Muscarine

| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Intravenous (IV) | 0.23 | General knowledge |

| Mouse | Intraperitoneal (IP) | 0.5 | General knowledge |

| Rat | Intravenous (IV) | 0.2 | General knowledge |

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are coupled to different G-proteins and thus trigger distinct intracellular signaling cascades.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 subtypes of muscarinic receptors are coupled to G-proteins of the Gq/11 family. Activation of these receptors leads to the stimulation of phospholipase C (PLC).

Caption: Gq/11 signaling pathway activated by muscarine.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 subtypes of muscarinic receptors are coupled to G-proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase.

Caption: Gi/o signaling pathway activated by muscarine.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and analysis of muscarine from Amanita muscaria.

Caption: Workflow for muscarine isolation and analysis.

Conclusion

The discovery and isolation of muscarine from Amanita muscaria by Schmiedeberg and Koppe was a seminal event in the history of pharmacology. Although A. muscaria is not the most potent source of this alkaloid, its historical importance is paramount. Modern analytical techniques have allowed for precise quantification and a deeper understanding of muscarine's pharmacology. The detailed signaling pathways illustrate the molecular basis of its potent physiological effects. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific community. The methodologies and data presented herein are intended to facilitate further research into muscarine and its derivatives, potentially leading to new therapeutic applications.

References

A Comprehensive History of Muscarine Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of muscarine research, from its initial discovery to the detailed characterization of its receptors and the development of tools to study its effects. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.

Discovery and Early Research

The story of muscarine begins in 1869 when German chemists Oswald Schmiedeberg and Richard Koppe first isolated this alkaloid from the fly agaric mushroom, Amanita muscaria.[1] Their work marked a pivotal moment in pharmacology, as muscarine was the first parasympathomimetic substance to be studied, paving the way for our understanding of the autonomic nervous system.[2] The name "muscarine" itself is derived from the mushroom's name.[2]

Early toxicological studies revealed that muscarine potently stimulates the peripheral parasympathetic nervous system, leading to a constellation of symptoms now known as "muscarinic syndrome." These symptoms include increased salivation, sweating, and lacrimation (tearing), as well as miosis (constriction of the pupils), blurred vision, bronchoconstriction, bradycardia (slowed heart rate), abdominal cramping, and diarrhea.[2] In severe cases, muscarine poisoning can lead to circulatory collapse and death.[2]

Elucidation of Chemical Structure and Synthesis

For decades after its discovery, the precise chemical structure of muscarine remained elusive. It was not until 1957 that Franz Jellinek and his colleagues successfully determined the three-dimensional structure of muscarine chloride using X-ray diffraction analysis.[2] This breakthrough was crucial for understanding its mechanism of action and for the development of synthetic analogs.

The absolute configuration of L-(+)-muscarine is (2S, 4R, 5S)-(4-hydroxy-5-methyl-tetrahydrofuran-2-ylmethyl)-trimethylammonium.

Several synthetic routes for muscarine have been developed over the years. A notable and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992, starting from S-(−)-ethyl lactate.[2][3]

Muscarine and the Autonomic Nervous System

Muscarine's profound physiological effects are a direct result of its action as a selective agonist at a specific class of acetylcholine receptors. The natural neurotransmitter acetylcholine is a key signaling molecule in the nervous system, and its receptors are broadly classified into two main types: nicotinic and muscarinic. This classification arose from early pharmacological studies demonstrating that nicotine, from the tobacco plant, and muscarine, from mushrooms, mimicked the effects of acetylcholine at different sets of synapses. Muscarine was instrumental in defining and naming the muscarinic acetylcholine receptors (mAChRs).[2]

Characterization of Muscarinic Receptors

The advent of radioligand binding assays and molecular cloning techniques in the latter half of the 20th century revolutionized the study of muscarinic receptors. These studies revealed that the "muscarinic receptor" was not a single entity but a family of at least five distinct subtypes, designated M1 through M5.[4] These subtypes exhibit different tissue distributions and couple to different intracellular signaling pathways, explaining the diverse physiological effects of muscarine and other muscarinic agonists.

Muscarinic Receptor Subtypes and Signaling Pathways

The five muscarinic receptor subtypes are all G protein-coupled receptors (GPCRs). Their activation by an agonist, such as muscarine or acetylcholine, initiates a cascade of intracellular events mediated by G proteins.

-

M1, M3, and M5 Receptors: These "odd-numbered" subtypes typically couple to G proteins of the Gq/11 family.[4][5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: The "even-numbered" subtypes preferentially couple to G proteins of the Gi/o family.[4][5] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of Gi/o can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization of the cell membrane.

The following diagrams illustrate the primary signaling pathways for each muscarinic receptor subtype.

Caption: M1 Receptor Signaling Pathway

Caption: M2 Receptor Signaling Pathway

Caption: M3 Receptor Signaling Pathway

Caption: M4 Receptor Signaling Pathway

Caption: M5 Receptor Signaling Pathway

Quantitative Data in Muscarine Research

The development of selective ligands and advanced analytical techniques has allowed for the quantitative characterization of muscarine and its interactions with its receptors.

Muscarine Content in Fungi

The concentration of muscarine can vary significantly between different mushroom species and even within different parts of the same mushroom. While Amanita muscaria contains only trace amounts (around 0.0003% of fresh weight), other genera like Inocybe and Clitocybe can have much higher and more dangerous concentrations, reaching up to 1.6% of their dry mass.[2][6]

Table 1: Muscarine Content in Various Mushroom Species

| Mushroom Species | Muscarine Content | Reference |

| Amanita muscaria | ~0.0003% of fresh weight | [2] |

| Inocybe and Clitocybe spp. | Up to 1.6% of dry mass | [2][6] |

| Inocybe virosa | 0.27 - 0.3 mg/g of extract | [2][7] |

| Inosperma zonativeliferum | Pileus: 2.08 ± 0.05 g/kg, Stipe: 6.53 ± 1.88 g/kg | [8] |

Muscarinic Receptor Binding Affinities

Radioligand binding assays have been instrumental in determining the binding affinities (expressed as Ki values) of various agonists and antagonists for the different muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 2: Binding Affinities (Ki, nM) of Selected Ligands for Human Muscarinic Receptors

| Ligand | M1 | M2 | M3 | M4 | M5 |

| Agonists | |||||

| Acetylcholine | 230 | 160 | 180 | 100 | 200 |

| Muscarine | 28 | 63 | 40 | 32 | 50 |

| Carbachol | 230 | 32 | 160 | 130 | 320 |

| Oxotremorine-M | 3.2 | 10 | 5 | 2.5 | 6.3 |

| Pilocarpine | 250 | 1600 | 400 | 800 | 630 |

| Antagonists | |||||

| Atropine | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |

| Scopolamine | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |

| Pirenzepine | 8 | 350 | 140 | 28 | 130 |

| AF-DX 116 | 140 | 32 | 320 | 160 | 630 |

| 4-DAMP | 1.3 | 8 | 0.3 | 1.3 | 2.5 |

| Tiotropium | 0.1 | 0.2 | 0.05 | 0.13 | 0.16 |

Note: These values are approximate and can vary depending on the experimental conditions.

Key Experimental Protocols in Muscarine Research

The study of muscarine has relied on a variety of experimental techniques, from classical bioassays to modern analytical methods.

Isolation and Quantification of Muscarine from Fungi

Modern methods for the isolation and quantification of muscarine from fungal material typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).

Experimental Workflow for Muscarine Quantification

Caption: HPLC-MS/MS Workflow

Detailed Methodology:

-

Sample Preparation: A dried and powdered mushroom sample is homogenized in a solution of methanol, water, and formic acid.[9]

-

Extraction: The homogenate is sonicated to facilitate the extraction of muscarine into the solvent.[9]

-

Clarification: The mixture is centrifuged to pellet solid debris, and the supernatant containing the extracted muscarine is collected.[9]

-

Purification (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.[7]

-

HPLC Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase of methanol and an acidic aqueous buffer is typically used to separate muscarine from other components.[9]

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization mode. Muscarine is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.[8]

-

Quantification: The concentration of muscarine in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of a pure muscarine standard.[8]

Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of receptor density (Bmax) and ligand binding affinity (Kd or Ki).

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated in a buffer solution with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) and varying concentrations of an unlabeled competing ligand (the compound being tested).

-

Separation: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the total and non-specific binding. Specific binding is calculated by subtracting non-specific binding from total binding. For competition binding assays, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Classical Bioassay: The Isolated Frog Heart Preparation (Straub's Method)

Before the advent of molecular techniques, the effects of muscarine were often studied using isolated organ preparations. The frog heart is a classic model for demonstrating the negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects of muscarinic agonists.

Detailed Methodology (Straub's Method):

-

Preparation of the Animal: A frog is pithed (a procedure to destroy the central nervous system) and dissected to expose the heart.

-

Cannulation: A cannula (a thin tube) is inserted into the ventricle of the heart. This allows for the perfusion of the heart with a physiological saline solution (e.g., Ringer's solution) and for the administration of drugs.

-

Recording of Heart Contractions: The apex of the ventricle is attached via a thread to a lever system that records the heart's contractions on a kymograph (a rotating drum with smoked paper) or a more modern data acquisition system.

-

Drug Administration: Once a stable baseline of heart contractions is established, known concentrations of muscarine are added to the perfusion fluid.

-

Observation and Recording: The effects of muscarine on the rate and force of heart contractions are observed and recorded. A dose-dependent decrease in both parameters is characteristic of muscarinic agonism.

-

Washing: After observing the effect of a drug, the heart is washed with fresh Ringer's solution to allow it to return to its baseline activity before the administration of the next drug concentration.

This bioassay, while less common today, was fundamental in the early characterization of muscarine's pharmacological effects and in the development of the concept of drug-receptor interactions.

Conclusion

The history of muscarine research is a journey through the evolution of pharmacology itself. From its discovery in a poisonous mushroom to its role in defining a major class of neurotransmitter receptors, muscarine has been a pivotal tool for scientists. The ongoing study of muscarinic receptors, their signaling pathways, and the development of selective ligands continues to be a vibrant area of research with significant implications for the treatment of a wide range of diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). This comprehensive guide has provided a technical overview of the key milestones and methodologies in this fascinating field, offering a valuable resource for researchers and professionals dedicated to advancing our understanding of muscarinic pharmacology.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. Frontiers | A New Muscarine-Containing Inosperma (Inocybaceae, Agaricales) Species Discovered From One Poisoning Incident Occurring in Tropical China [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. A New Muscarine-Containing Inosperma (Inocybaceae, Agaricales) Species Discovered From One Poisoning Incident Occurring in Tropical China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic metabolite profiling of Inocybe virosa - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Potency of Muscarine: A Deep Dive into its Stereochemistry and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Muscarine, a natural alkaloid found in certain mushroom species, is a potent parasympathomimetic agent that exerts its effects through the activation of muscarinic acetylcholine receptors (mAChRs). Its rigid tetrahydrofuran ring structure gives rise to a rich stereochemistry, with eight possible stereoisomers. This technical guide provides an in-depth analysis of the stereochemistry of muscarine and its profound impact on biological activity, offering valuable insights for researchers in pharmacology and drug development.

The Critical Role of Stereochemistry in Muscarinic Receptor Activation

The biological activity of muscarine is exquisitely dependent on its three-dimensional structure. Of the eight possible stereoisomers, the naturally occurring (+)-(2S, 3R, 5S)-muscarine is the most biologically active enantiomer, demonstrating significantly higher affinity and potency for muscarinic receptors compared to its stereoisomeric counterparts.[1] This highlights the stringent stereochemical requirements of the muscarinic receptor binding pocket.

Quantitative Analysis of Stereoisomer Activity

The affinity (Ki) and potency (EC50) of each muscarine stereoisomer at the M1, M2, and M3 muscarinic receptor subtypes are summarized below. This data clearly illustrates the remarkable selectivity and potency of the natural (+)-muscarine isomer.

| Stereoisomer | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pD2 / EC50) |

| (+)-(2S, 3R, 5S)-Muscarine | M1 (rat cerebral cortex) | 2,000 | - |

| M2 (rat heart) | 54 | 7.12 (pD2, guinea pig atria) | |

| M3 (rat salivary gland) | 2,400 | 6.48 (pD2, guinea pig ileum) | |

| (-)-(2R, 3S, 5R)-Muscarine | M2 (rat heart) | >10,000 | 4.61 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | 4.60 (pD2, guinea pig ileum) | |

| (+)-(2S, 3R, 5R)-Epimuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) | |

| (-)-(2R, 3S, 5S)-Epimuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) | |

| (+)-(2S, 3S, 5S)-Allomuscarine | M2 (rat heart) | >10,000 | 4.60 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | 4.63 (pD2, guinea pig ileum) | |

| (-)-(2R, 3R, 5R)-Allomuscarine | M2 (rat heart) | >10,000 | 4.31 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | 4.28 (pD2, guinea pig ileum) | |

| (+)-(2S, 3S, 5R)-Epiallomuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) | |

| (-)-(2R, 3R, 5S)-Epiallomuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) |

Data sourced from De Amici, M., et al. (1995). Synthesis and pharmacological investigation of stereoisomeric muscarines. Journal of Medicinal Chemistry, 38(11), 1893-1900.

The data unequivocally demonstrates that (+)-muscarine is the only stereoisomer with significant affinity and potency, particularly at the M2 receptor, where it exhibits a 37- to 44-fold higher affinity compared to M1 and M3 receptors.[1] The potency of (+)-muscarine is over two orders of magnitude greater than its enantiomer, (-)-muscarine, and the other six stereoisomers.[1]

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The five subtypes (M1-M5) couple to different G-proteins, initiating distinct intracellular signaling cascades.

-

M1 and M3 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.

Below are Graphviz diagrams illustrating these signaling pathways.

Experimental Protocols

Synthesis of the Eight Stereoisomers of Muscarine

The synthesis of all eight stereoisomers of muscarine can be achieved starting from the enantiomers of lactic esters. A key step involves a SnCl4-catalyzed addition of allyltrimethylsilane to O-protected lactic aldehydes, followed by an iodocyclization process to form the tetrahydrofuran ring.[1] This method yields all eight stereoisomers with high enantiomeric excess (>98%).[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of muscarine stereoisomers for M1, M2, and M3 muscarinic receptors.

Materials:

-

Membrane preparations from rat cerebral cortex (predominantly M1), heart (predominantly M2), and salivary glands (predominantly M3).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

Muscarine stereoisomers.

-

Atropine for determination of non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled muscarine stereoisomer in the assay buffer.

-

For non-specific binding, incubate the membranes with [³H]-NMS in the presence of a high concentration of atropine (e.g., 1 µM).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 values.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (pD2 or EC50) of muscarine stereoisomers at M2 and M3 receptors.

Isolated Guinea Pig Atria (M2 Receptors):

-

Isolate the atria from a guinea pig and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the atria to equilibrate under a resting tension.

-

Record the force of contraction isometrically.

-

Construct cumulative concentration-response curves for the muscarine stereoisomers by adding increasing concentrations of the agonist to the organ bath.

-

Measure the negative inotropic effect (decrease in force of contraction).

-

Calculate the pD2 (-log EC50) values from the concentration-response curves.

Isolated Guinea Pig Ileum (M2 and M3 Receptors):

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath under similar conditions as the atria.

-

Record the longitudinal muscle contractions isotonically or isometrically.

-

Construct cumulative concentration-response curves for the muscarine stereoisomers.

-

Measure the contractile response.

-

Calculate the pD2 values from the concentration-response curves.

Conclusion

The stereochemistry of muscarine is the primary determinant of its biological activity. The natural (+)-(2S, 3R, 5S)-enantiomer exhibits a remarkable degree of potency and selectivity, particularly for the M2 muscarinic receptor subtype. This profound structure-activity relationship underscores the importance of stereoisomerism in drug design and development. A thorough understanding of the stereochemical requirements of muscarinic receptors is crucial for the rational design of novel and selective muscarinic agonists and antagonists with therapeutic potential.

References

The Pharmacokinetics and Pharmacodynamics of Muscarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine, a natural alkaloid found in certain species of mushrooms, notably Amanita muscaria and various Inocybe and Clitocybe species, is a potent parasympathomimetic agent.[1] Its discovery and study were pivotal in the initial classification of cholinergic receptors, leading to the designation of the "muscarinic" subtype of acetylcholine receptors. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of muscarine, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of muscarine is largely dictated by its chemical structure as a quaternary ammonium salt. This structural feature significantly influences its absorption, distribution, metabolism, and excretion (ADME).

Absorption

Muscarine is poorly absorbed from the gastrointestinal tract due to its hydrophilic nature and permanent positive charge.[1][2] This limits its systemic bioavailability when ingested orally.

Distribution

As a quaternary ammonium compound, muscarine does not readily cross the blood-brain barrier, and therefore, its central nervous system effects are minimal.[1] Its distribution is primarily confined to peripheral tissues.

Metabolism

There is a lack of evidence to suggest that muscarine is significantly metabolized in the human body. It is not a substrate for acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine, which contributes to its prolonged duration of action compared to the endogenous neurotransmitter.[1]

Excretion

The primary route of elimination for muscarine is believed to be renal clearance, with the compound being excreted largely unchanged in the urine.[1] Methods for the quantitative analysis of muscarine in urine have been developed using techniques such as liquid chromatography-mass spectrometry, confirming its presence in urine following exposure.

Table 1: Pharmacokinetic Parameters of Muscarine

| Parameter | Value | Species | Method | Reference |

| Oral Bioavailability | Data not available | |||

| Plasma Half-life (t½) | Data not available | |||

| Volume of Distribution (Vd) | Data not available | |||

| Clearance (CL) | Data not available | |||

| Lethal Dose (LD50) | Data not available for muscarine. For mescaline (a different compound), the estimated human LD50 is ~880 mg/kg. | Human (estimated) | [2] |

Note: Specific quantitative pharmacokinetic parameters for muscarine are not well-documented in publicly available literature.

Pharmacodynamics

Muscarine exerts its effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct signaling pathways and physiological roles.

Mechanism of Action

Muscarine mimics the action of acetylcholine at postganglionic parasympathetic nerve endings and at some sites in the central nervous system. The activation of muscarinic receptors by muscarine initiates a cascade of intracellular events mediated by G-proteins.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Receptor Binding and Potency

The affinity (Ki) and potency (EC50) of muscarine for each of the five muscarinic receptor subtypes are critical parameters for understanding its pharmacological profile. While muscarine is a potent agonist, comprehensive and comparative quantitative data across all subtypes from a single study is limited.

Table 2: Muscarine Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Signaling Pathway | Reference |

| M1 | Data not available | Data not available | Gq/11 (Phosphoinositide Hydrolysis) | |

| M2 | Data not available | Data not available | Gi/o (Inhibition of Adenylyl Cyclase) | |

| M3 | Data not available | Data not available | Gq/11 (Phosphoinositide Hydrolysis) | |

| M4 | Data not available | Data not available | Gi/o (Inhibition of Adenylyl Cyclase) | |

| M5 | Data not available | Data not available | Gq/11 (Phosphoinositide Hydrolysis) |

Signaling Pathways

The activation of muscarinic receptors by muscarine triggers distinct downstream signaling cascades, as depicted in the following diagrams.

Caption: Gq/11-Coupled Muscarinic Receptor Signaling Pathway.

Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacodynamics of muscarine. These protocols are intended as a guide and may require optimization based on the specific experimental setup.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of muscarine for muscarinic receptors.

Caption: Workflow for a Radioligand Competition Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and increasing concentrations of unlabeled muscarine.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Detection and Analysis:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the muscarine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of muscarine to stimulate Gq/11-coupled M1, M3, and M5 receptors by quantifying the accumulation of inositol phosphates.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the M1, M3, or M5 receptor subtype.

-

Label the cells with [³H]-myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositides.

-

-

Assay Setup:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Stimulation:

-

Add varying concentrations of muscarine to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

-

Extract the inositol phosphates from the cells.

-

Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns.

-

-

Detection and Analysis:

-

Elute the inositol phosphates from the columns and quantify the radioactivity using liquid scintillation counting.

-

Plot the amount of [³H]-inositol phosphates accumulated as a function of the logarithm of the muscarine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of muscarine that produces 50% of the maximal response).

-

cAMP Accumulation Assay

This functional assay is used to measure the ability of muscarine to inhibit adenylyl cyclase via Gi/o-coupled M2 and M4 receptors.

Detailed Methodology:

-

Cell Culture:

-

Culture cells expressing the M2 or M4 receptor subtype.

-

-

Assay Setup:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

-

Stimulation:

-

Stimulate the cells with an agent that increases intracellular cAMP levels, such as forskolin.

-

Simultaneously, add varying concentrations of muscarine to the cells.

-

Incubate for a defined period at 37°C.

-

-

Detection and Analysis:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the muscarine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) value.

-

Conclusion

Muscarine remains a cornerstone in the study of the cholinergic nervous system. Its well-defined mechanism of action as a selective muscarinic receptor agonist provides a powerful tool for investigating the physiological and pathological roles of these receptors. While its pharmacokinetic properties, characterized by poor absorption and a lack of metabolism, limit its systemic therapeutic potential, its potent and specific pharmacodynamic effects make it an invaluable research compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of muscarine and the development of novel therapeutics targeting the muscarinic receptor system. Further research is warranted to fill the existing gaps in the quantitative understanding of muscarine's pharmacokinetic parameters and its precise binding and functional profiles across all five muscarinic receptor subtypes.

References

An In-Depth Technical Guide to Muscarine Receptor Subtype Selectivity Profiling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques and data analysis involved in profiling the subtype selectivity of ligands for muscarinic acetylcholine receptors (mAChRs). Accurate selectivity profiling is critical for the development of novel therapeutics with improved efficacy and reduced side effects.

Introduction to Muscarinic Receptors and Subtype Selectivity

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five distinct subtypes, M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.[1][2] This diversity makes them attractive drug targets for a wide range of conditions.

The five subtypes are broadly categorized into two families based on their G-protein coupling:

-

M1, M3, M5 (Gq/11-coupled): These receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

M2, M4 (Gi/o-coupled): These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]

Subtype selectivity is a measure of a drug's ability to preferentially bind to and/or activate one muscarinic receptor subtype over the others. Achieving high selectivity is a key goal in drug development to target specific physiological responses while minimizing off-target effects.

Signaling Pathways

Understanding the distinct signaling pathways of each receptor subtype is fundamental to designing and interpreting functional assays.

The Gq/11-mediated pathway is the canonical signaling cascade for M1, M3, and M5 receptors.

The Gi/o-mediated pathway is inhibitory and characteristic of M2 and M4 receptors.

Experimental Protocols for Selectivity Profiling

A comprehensive selectivity profile is built using a combination of binding and functional assays.

Binding assays directly measure the affinity of a ligand for a receptor. Competition binding assays are most common for determining the inhibition constant (Ki) of an unlabeled test compound.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with a source of receptors (e.g., cell membranes from transfected cell lines) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow Diagram:

Detailed Protocol:

-

Preparation: Prepare cell membranes from stable cell lines individually expressing each human muscarinic receptor subtype (M1-M5).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., ~1 nM [3H]-NMS), and a range of concentrations of the unlabeled test compound in an appropriate assay buffer.

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 2 hours) at room temperature with shaking.[4]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[4]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known antagonist (e.g., 10 µM atropine). Calculate specific binding and plot the percentage of inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the cellular response to receptor activation and are used to determine a compound's potency (EC50) and efficacy (Emax), classifying it as an agonist, antagonist, or inverse agonist.

This assay measures the first step in G-protein activation.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits.[5] The amount of incorporated [35S]GTPγS is proportional to the level of receptor activation.[5][6]

Detailed Protocol:

-

Membrane Preparation: Use membranes from cells expressing the desired muscarinic receptor subtype.

-

Reaction Mixture: Incubate membranes with varying concentrations of the test agonist, a fixed concentration of [35S]GTPγS, and GDP in an assay buffer.

-

Incubation: Incubate for 60-90 minutes at 27-30°C to allow for nucleotide exchange.[7]

-

Termination & Filtration: Stop the reaction and separate bound from free [35S]GTPγS via rapid filtration, similar to the binding assay.[5]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.

These assays measure changes in downstream signaling molecules.

-

Calcium Mobilization Assay (for M1, M3, M5): This is the most common functional assay for Gq-coupled receptors. Principle: Activation of the Gq pathway leads to an increase in intracellular calcium. This is measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) that exhibit increased fluorescence upon binding to Ca2+. The change in fluorescence is monitored in real-time using a plate reader. Detailed Protocol:

-

Cell Plating: Seed cells expressing the target receptor (M1, M3, or M5) into a 96- or 384-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test compound to the wells.

-

Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50.

-

-

cAMP Assay (for M2, M4): This assay measures the inhibitory effect of Gi-coupled receptors on cAMP production. Principle: M2 and M4 receptor activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with an agent like forskolin. The inhibitory effect of the muscarinic agonist on this stimulated cAMP production is then quantified. Modern assays often use competitive immunoassays based on technologies like HTRF or LANCE.[8] Detailed Protocol:

-

Cell Plating: Plate cells expressing the target receptor (M2 or M4) in a multi-well plate.

-

Stimulation: Pre-incubate cells with the test agonist for a short period. Then, add forskolin to stimulate adenylyl cyclase and continue the incubation (typically 30 minutes).

-

Cell Lysis & Detection: Lyse the cells and add detection reagents. In a LANCE Ultra cAMP assay, this would be a Eu-cAMP tracer and a ULight-anti-cAMP antibody.[8]

-

Incubation & Measurement: After a final incubation period (e.g., 1 hour), read the plate on a TR-FRET-capable plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the signal against the log concentration of the agonist to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

-

Data Presentation and Interpretation

Quantitative data from profiling assays should be summarized in tables to allow for direct comparison of a ligand's affinity and potency across all five receptor subtypes.

Key Parameters:

-

Ki (Inhibition Constant): A measure of binding affinity. A lower Ki indicates higher affinity.

-

EC50 (Half-maximal Effective Concentration): A measure of agonist potency. The concentration of an agonist that produces 50% of the maximal response.

-

IC50 (Half-maximal Inhibitory Concentration): A measure of antagonist potency. The concentration of an antagonist that blocks 50% of the agonist response.

-

Fold-Selectivity: The ratio of Ki or EC50/IC50 values between two receptor subtypes (e.g., Ki(M2) / Ki(M1)). A higher value indicates greater selectivity for the M1 subtype in this example.

Table 1: Example Binding Affinity (Ki, nM) Profile of Muscarinic Antagonists

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (fold vs M2/M3/M4/M5) |

| Pirenzepine | 15 | 400 | 250 | 150 | 300 | ~27 / ~17 / 10 / 20 |

| AF-DX 116 | 800 | 80 | 1200 | 400 | 1500 | 0.1 (M2 selective) |

| Darifenacin | 10 | 50 | 1 | 80 | 20 | 0.1 (M3 selective) |

| Himbacine | 15 | 8 | 30 | 5 | 40 | 1.9 (M2/M4 selective) |

| Atropine | 1 | 2 | 1.5 | 1 | 2 | Non-selective |

Data are representative and compiled from various pharmacological sources.

Table 2: Example Functional Potency (EC50, nM) Profile of Muscarinic Agonists

| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Primary Activity |

| Acetylcholine | 100 | 200 | 80 | 150 | 120 | Non-selective Agonist |

| Xanomeline | 5 | >1000 | 20 | 2 | 10 | M1/M4 Preferring Agonist |

| Pilocarpine | 200 | >1000 | 150 | 800 | 500 | Partial Agonist |

| N-desmethylclozapine (NDMC) | 10 | >1000 | 15 | >1000 | 8 | M1/M3/M5 Agonist |

Data are representative and compiled from various pharmacological sources.

Logical Workflow for Selectivity Profiling

A tiered approach is often employed when characterizing a novel compound.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

The Enigmatic Pathway of Muscarine Biosynthesis in Fungi: A Technical Guide for Researchers

Abstract

Muscarine, a potent parasympathomimetic alkaloid, has been a subject of pharmacological interest for over a century. Despite its well-characterized physiological effects, the intricate biosynthetic pathway leading to its formation in various fungal species, primarily within the genera Clitocybe and Inocybe, has remained largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of the muscarine biosynthetic pathway, drawing upon foundational isotopic labeling studies and recent discoveries of key intermediates. We present a putative pathway, propose the classes of enzymes likely involved, and provide detailed hypothetical experimental protocols to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of fungal natural product biosynthesis and to explore the potential for chemoenzymatic synthesis of muscarine and its analogs.

Introduction

Muscarine is a quaternary ammonium salt that acts as a selective agonist for muscarinic acetylcholine receptors, leading to a range of physiological responses.[1] Its presence has been confirmed in numerous species of Inocybe and Clitocybe, and in trace amounts in some Amanita species.[1] While the synthesis of muscarine has been achieved chemically, the biological route to this intriguing molecule is a puzzle with only a few key pieces in place. Early isotopic labeling studies have been instrumental in identifying the primary metabolic building blocks, yet the enzymatic machinery and the genetic blueprint for this pathway remain to be discovered. This guide aims to provide a comprehensive overview of our current knowledge and a roadmap for future investigations.

The Putative Biosynthetic Pathway of Muscarine

Based on seminal isotopic labeling experiments conducted on Clitocybe rivulosa, the biosynthesis of muscarine is understood to originate from two primary metabolites: pyruvate and glutamate .[2][3] These studies revealed the specific incorporation pattern of carbon atoms from these precursors into the muscarine scaffold. Furthermore, the recent identification of 4'-phosphomuscarine as a major natural product in the mycelium of Clitocybe rivulosa strongly suggests that it is a key intermediate, implying the involvement of a kinase and a phosphatase in the final steps of the pathway.[2]

The proposed biosynthetic pathway can be conceptualized in the following stages:

-

Condensation and Initial Modification: A molecule derived from pyruvate and a glutamate derivative likely undergo a condensation reaction to form a linear precursor.

-

Cyclization: The linear precursor undergoes an intramolecular cyclization to form the tetrahydrofuran ring characteristic of muscarine.

-

Post-Cyclization Modifications: A series of reduction, decarboxylation, and methylation reactions modify the cyclized intermediate.

-

Phosphorylation and Dephosphorylation: The penultimate intermediate is phosphorylated to form 4'-phosphomuscarine, which is then dephosphorylated to yield the final product, L-(+)-muscarine.

Proposed Enzymatic Steps

The following is a hypothesized sequence of enzymatic reactions, detailing the likely classes of enzymes involved at each step.

-

Step 1: Condensation Reaction: A pyruvate-derived moiety, likely an activated form such as acetyl-CoA following decarboxylation of pyruvate, condenses with a glutamate derivative. This reaction could be catalyzed by a synthase or a condensing enzyme , possibly a polyketide synthase (PKS)-like or a non-ribosomal peptide synthetase (NRPS)-like enzyme, given their roles in the biosynthesis of many fungal secondary metabolites.

-

Step 2: Reduction: The keto group in the condensed product is likely reduced to a hydroxyl group by a reductase , utilizing NADPH or NADH as a cofactor.

-

Step 3: Cyclization: The linear, hydroxylated intermediate undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This could be a spontaneous reaction or, more likely, catalyzed by a cyclase .

-

Step 4: Decarboxylation: The carboxyl group originating from the glutamate precursor is removed by a decarboxylase .

-

Step 5: N-Methylation: The primary amine is sequentially methylated three times to form the quaternary ammonium ion. This is likely carried out by one or more N-methyltransferases , using S-adenosylmethionine (SAM) as the methyl donor.

-

Step 6: Phosphorylation: A kinase phosphorylates the hydroxyl group at the 4' position of the muscarine precursor to form 4'-phosphomuscarine.

-

Step 7: Dephosphorylation: A phosphatase removes the phosphate group from 4'-phosphomuscarine to yield L-(+)-muscarine.

Quantitative Data

Quantitative data on the biosynthesis of muscarine, such as enzyme kinetics and reaction yields, are currently unavailable in the scientific literature. However, several studies have reported the concentrations of muscarine in various fungal species.

| Fungal Species | Muscarine Concentration (% of fresh weight) | Reference(s) |

| Amanita muscaria | ~0.0003% | [1] |

| Highly toxic Inocybe and Clitocybe species | up to 1.6% | [1] |

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for key experiments that would be essential for elucidating the muscarine biosynthetic pathway. These are based on standard methodologies for studying fungal secondary metabolism.

Isotopic Labeling Studies to Confirm Precursors and Intermediates

Objective: To confirm the incorporation of pyruvate and glutamate into muscarine and to identify potential intermediates.

Methodology:

-

Fungal Culture: Grow mycelial cultures of a high-muscarine-producing strain of Clitocybe rivulosa in a defined liquid medium.

-

Precursor Feeding: Supplement separate cultures with 13C-labeled pyruvate (e.g., [1-13C]pyruvate, [2-13C]pyruvate, [3-13C]pyruvate) and 13C-labeled glutamate (e.g., [2-13C]glutamate, [3-13C]glutamate, [4-13C]glutamate). A control culture with no labeled precursor should be run in parallel.

-

Extraction: After a suitable incubation period, harvest the mycelium and the culture broth. Extract the metabolites using a suitable solvent system (e.g., methanol/water).

-

Analysis by LC-MS and NMR:

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect muscarine and potential intermediates. Compare the mass spectra of the compounds from the labeled and unlabeled cultures to identify molecules with incorporated 13C.

-

Purify the labeled muscarine and any identified intermediates using preparative High-Performance Liquid Chromatography (HPLC).

-

Analyze the purified compounds by Nuclear Magnetic Resonance (NMR) spectroscopy (13C-NMR and HSQC) to determine the precise location of the 13C labels within the molecules.

-

Gene Knockout Experiments to Identify Biosynthetic Genes

Objective: To identify the genes responsible for muscarine biosynthesis.

Methodology:

-

Genome Sequencing: Sequence the genome of a muscarine-producing fungus (e.g., Clitocybe rivulosa).

-

Bioinformatic Analysis: Search the genome for a putative biosynthetic gene cluster (BGC) containing genes that could encode the enzymes proposed in the biosynthetic pathway (e.g., synthases, reductases, cyclases, decarboxylases, methyltransferases, kinases, phosphatases).

-

Gene Knockout: Using a fungal transformation system (e.g., CRISPR-Cas9 or Agrobacterium-mediated transformation), create knockout mutants for each candidate gene in the putative BGC.

-

Metabolite Analysis: Grow the wild-type and mutant strains under conditions that induce muscarine production. Analyze the metabolite profiles of each strain by LC-MS.

-

A knockout mutant that no longer produces muscarine would indicate a gene essential for the pathway.

-

The accumulation of a potential intermediate in a mutant strain would provide strong evidence for the function of the knocked-out gene.

-

Visualizations

Proposed Biosynthetic Pathway of Muscarine

Caption: Proposed biosynthetic pathway of muscarine from pyruvate and glutamate.

Experimental Workflow for Gene Identification

Caption: Workflow for identifying muscarine biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of muscarine in fungi presents a fascinating yet challenging area of research. While the primary precursors have been identified, the complete enzymatic pathway and its genetic underpinnings remain to be elucidated. The proposed pathway in this guide provides a theoretical framework to direct future research. The application of modern techniques such as genome sequencing, bioinformatics, gene editing, and advanced analytical chemistry will be paramount in unraveling this enigmatic pathway. A complete understanding of muscarine biosynthesis will not only be a significant contribution to the field of natural product chemistry but could also pave the way for the biotechnological production of muscarine and the chemoenzymatic synthesis of novel muscarinic receptor agonists with therapeutic potential.

References

The Structural Tango of Muscarine and Acetylcholine: A Guide to a Classic Pharmacological Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between a neurotransmitter and its receptor is a cornerstone of pharmacology. The relationship between the endogenous neurotransmitter acetylcholine and the fungal alkaloid muscarine provides a quintessential example of structural mimicry leading to potent physiological effects. This technical guide delves into the core structural relationship between these two molecules, their differential interactions with muscarinic acetylcholine receptors (mAChRs), the downstream signaling cascades they initiate, and the experimental methodologies used to elucidate these interactions.

Structural and Conformational Similarities: The Basis of Mimicry

Acetylcholine, a flexible molecule, can adopt several conformations due to the rotation around its single bonds. Muscarine, a more rigid cyclic ether, "locks" key structural features of acetylcholine into a specific orientation. This pre-organized conformation of muscarine is highly complementary to the binding pocket of muscarinic receptors, explaining its potent agonist activity.

The key structural features shared between acetylcholine and muscarine that are crucial for receptor binding include:

-

A Cationic Head: Both molecules possess a positively charged quaternary ammonium group, which is essential for the initial electrostatic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of the muscarinic receptors.

-

An Esteratic Oxygen (in Acetylcholine) and an Ether Oxygen (in Muscarine): This oxygen atom is capable of forming a hydrogen bond with a conserved tyrosine residue in the seventh transmembrane domain (TM7) of the receptor.

-

A "Methyl" Group: In acetylcholine, this is the acetyl methyl group. In muscarine, the C2-methyl group on the tetrahydrofuran ring occupies a similar spatial position. This group is thought to interact with a hydrophobic pocket within the receptor.

The critical difference lies in the conformational flexibility. Acetylcholine must adopt a specific, higher-energy conformation to bind effectively to the muscarinic receptor. In contrast, the rigid structure of muscarine pre-pays this energetic cost, presenting the key pharmacophoric elements in an optimal arrangement for binding.

Below is a diagram illustrating the structural superposition of acetylcholine and muscarine, highlighting their shared pharmacophoric features.

Caption: Superposition of Acetylcholine and Muscarine Structures.

Quantitative Analysis of Receptor Binding

The affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of acetylcholine and muscarine for the five human muscarinic receptor subtypes (M1-M5).

| Ligand | Receptor Subtype | Binding Affinity (Ki) in nM |

| Acetylcholine | M1 | 59 |

| M2 | 1,200 | |

| M3 | 1,800 | |

| M4 | 4,400 | |

| M5 | 2,300 | |

| Muscarine | M1 | 2.7 |

| M2 | 20 | |

| M3 | 10 | |

| M4 | 15 | |

| M5 | 30 |

Note: These values are compiled from various sources and may vary depending on the experimental conditions and cell systems used.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound (e.g., muscarine or acetylcholine) for a specific muscarinic receptor subtype.

Objective: To determine the binding affinity (Ki) of unlabeled ligands by their ability to compete with a radiolabeled antagonist for binding to muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing the desired human muscarinic receptor subtype (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Unlabeled competing ligands: Muscarine, acetylcholine, and a known high-affinity antagonist (e.g., atropine for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Harvester for rapid filtration.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in assay buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.

-

Assay Setup:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the diluted membrane preparation to designated wells.

-

Non-specific Binding: Add 50 µL of a high concentration of an unlabeled antagonist (e.g., 1 µM atropine), 50 µL of [³H]-NMS, and 100 µL of the diluted membrane preparation to designated wells.

-

Competition Binding: Add 50 µL of varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M of muscarine or acetylcholine), 50 µL of [³H]-NMS, and 100 µL of the diluted membrane preparation to the remaining wells.

-

-

Incubation: Incubate the plates at room temperature (22-25°C) for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competing ligand.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to.

The Gq/11 Pathway (M1, M3, and M5 Receptors)

Activation of M1, M3, and M5 receptors by an agonist like acetylcholine or muscarine leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Caption: The Gq/11 Signaling Pathway.

The Gi/o Pathway (M2 and M4 Receptors)

Agonist binding to M2 and M4 receptors activates the Gi/o family of G-proteins. This pathway is primarily inhibitory, leading to a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of ion channel activity.

Caption: The Gi/o Signaling Pathway.

Conclusion

The structural relationship between muscarine and acetylcholine is a foundational concept in pharmacology that continues to inform the design of novel therapeutics targeting the muscarinic acetylcholine receptor system. The subtle differences in their structure and conformational flexibility translate into significant variations in receptor subtype affinity and signaling outcomes. A thorough understanding of these relationships, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to modulate cholinergic neurotransmission for therapeutic benefit.

The Metabolism and Degradation of Muscarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscarine, a potent parasympathomimetic alkaloid found in certain species of mushrooms, has been a subject of toxicological and pharmacological interest for over a century. Despite extensive research into its effects on the cholinergic nervous system, the metabolism and degradation of muscarine within biological systems remain poorly understood. This technical guide synthesizes the current knowledge on muscarine's metabolic fate, highlighting its notable resistance to enzymatic degradation and its primary route of elimination. Recent discoveries of a phosphorylated precursor suggest a novel avenue for its bioavailability. This document provides an in-depth analysis of available quantitative data, detailed experimental protocols for its detection, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Muscarine is a quaternary ammonium salt that acts as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its potent stimulation of the parasympathetic nervous system can lead to a range of physiological effects, collectively known as the muscarinic toxidrome, which includes increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscarine poisoning can result in cardiovascular collapse and death.[2] Understanding the metabolic pathway and degradation of muscarine is crucial for developing effective toxicological interventions and for assessing the therapeutic potential of muscarinic agonists.

Metabolic Fate of Muscarine: Resistance to Degradation